molecular formula C32H31ClN2O5 B11644955 2-Amino-1-(2-chlorophenyl)-3-(4-methylbenzoyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one

2-Amino-1-(2-chlorophenyl)-3-(4-methylbenzoyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one

Cat. No.: B11644955
M. Wt: 559.0 g/mol
InChI Key: RIJSGXDOORZAPO-BUZSEJCTSA-N
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Description

“2-AMINO-1-(2-CHLOROPHENYL)-3-(4-METHYLBENZOYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE” is a complex organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an amine. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

In biological research, it may be used as a probe to study enzyme interactions and receptor binding.

Medicine

Industry

In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinine: An antimalarial drug with a similar quinoline structure.

    Chloroquine: Another antimalarial drug with a related structure.

    Camptothecin: An anticancer agent with a quinoline-based structure.

Uniqueness

The unique combination of functional groups in “2-AMINO-1-(2-CHLOROPHENYL)-3-(4-METHYLBENZOYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE” provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C32H31ClN2O5

Molecular Weight

559.0 g/mol

IUPAC Name

(3E)-1-(2-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-2-imino-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C32H31ClN2O5/c1-18-12-14-19(15-13-18)30(37)29-27(20-16-25(38-2)31(40-4)26(17-20)39-3)28-23(10-7-11-24(28)36)35(32(29)34)22-9-6-5-8-21(22)33/h5-6,8-9,12-17,27,34,37H,7,10-11H2,1-4H3/b30-29+,34-32?

InChI Key

RIJSGXDOORZAPO-BUZSEJCTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(C3=C(CCCC3=O)N(C2=N)C4=CC=CC=C4Cl)C5=CC(=C(C(=C5)OC)OC)OC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(C3=C(CCCC3=O)N(C2=N)C4=CC=CC=C4Cl)C5=CC(=C(C(=C5)OC)OC)OC)O

Origin of Product

United States

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